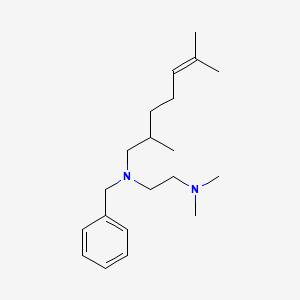
ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as EMBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidinecarboxylate derivatives and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. It also acts as an antioxidant, which protects neurons from oxidative stress. Additionally, it has been shown to increase the levels of serotonin and norepinephrine, which are involved in regulating mood.
Biochemical and Physiological Effects:
ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, protect dopaminergic neurons from oxidative stress, and regulate mood. It has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the advantages of ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is that it is easy to synthesize and has shown promising results in various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research on ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential applications in other diseases such as Huntington's disease and multiple sclerosis. Additionally, research can be conducted to investigate the potential side effects of ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate and to optimize its dosage and administration.
In conclusion, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and depression make it a promising candidate for further research. However, further investigation is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
Ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with 2-phenylethylamine to form 1-(3-methoxybenzoyl)-4-(2-phenylethyl)piperidine. This intermediate is then reacted with ethyl chloroformate to obtain the final product, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate.
科学研究应用
Ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In Alzheimer's disease, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is crucial for memory and learning. In Parkinson's disease, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the pathogenesis of the disease. In depression, ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to increase the levels of serotonin and norepinephrine, two neurotransmitters that play a crucial role in regulating mood.
属性
IUPAC Name |
ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-29-23(27)24(13-12-19-8-5-4-6-9-19)14-16-25(17-15-24)22(26)20-10-7-11-21(18-20)28-2/h4-11,18H,3,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEWZVLSBUUWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC(=CC=C2)OC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methoxybenzoyl)-4-(2-phenylethyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)

![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)